molecular formula C11H16N2O4 B3013001 Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate CAS No. 2113469-54-6

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate

Cat. No.: B3013001
CAS No.: 2113469-54-6
M. Wt: 240.259
InChI Key: MKXLXZLYINUXPZ-UHFFFAOYSA-N
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Description

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate is a pyrazole-derived ester compound with a complex substitution pattern. Its structure features a pyrazole ring substituted at the 1-position with a 2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl group and at the 4-position with a methyl ester. The tert-butoxy (2-methylpropan-2-yl) group enhances steric bulk and may influence solubility and metabolic stability, while the ester functionalities contribute to reactivity in synthetic applications. This compound is of interest in medicinal chemistry and agrochemical research due to the pyrazole scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-9(14)7-13-6-8(5-12-13)10(15)16-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLXZLYINUXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Esterification: The carboxylic acid group at the 4-position of the pyrazole ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent Complexity : The target compound’s tert-butoxy-oxoethyl chain introduces significant steric hindrance compared to the simpler methyl group at the 1-position in the analog . This may reduce reactivity in nucleophilic substitutions but enhance lipid solubility.
  • Molecular Weight and Applications : The higher molecular weight of the target compound (252.27 g/mol vs. 166.18 g/mol for ) suggests divergent applications. For instance, ’s conjugated system is relevant in polymer chemistry, while the tert-butoxy group in the target compound may favor pharmacokinetic optimization in drug design.

Biological Activity

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C12H17N3O4C_{12}H_{17}N_{3}O_{4}

It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The presence of the 2-methylpropan-2-yl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study on related pyrazole derivatives showed promising antifungal activity against various strains, including Candida albicans and Aspergillus niger . The mechanism often involves the inhibition of specific enzymes crucial for fungal cell wall synthesis.

Anti-inflammatory Properties

The pyrazole scaffold has been extensively studied for its anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Some studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism includes apoptosis induction via mitochondrial pathways.

Study 1: Antimicrobial Screening

In a recent study, researchers screened a library of pyrazole derivatives for antimicrobial activity. This compound was tested against several bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial efficacy .

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to the control group .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryMurine modelReduced joint swelling
AnticancerBreast cancer cell linesCytotoxic effects

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